7-(Propan-2-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine
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Overview
Description
7-(Propan-2-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine: is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of 7-(Propan-2-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the reaction of a pyrazole derivative with a suitable pyrimidine precursor in the presence of a catalyst . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of high-pressure reactors and advanced purification techniques .
Chemical Reactions Analysis
7-(Propan-2-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. The major products formed depend on the type of reaction and the conditions employed .
Scientific Research Applications
7-(Propan-2-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(Propan-2-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine involves its interaction with molecular targets such as enzymes and receptors. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking cell cycle progression and inducing apoptosis in cancer cells . The pathways involved include the modulation of cell signaling cascades that regulate cell growth and survival .
Comparison with Similar Compounds
Similar compounds to 7-(Propan-2-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine include other pyrazolo[1,5-a]pyrimidine derivatives such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activities and applications . The uniqueness of this compound lies in its specific substituents, which confer distinct chemical properties and biological activities .
Properties
IUPAC Name |
7-propan-2-yl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N4/c1-5(2)6-3-8(14)15-9-4-7(10(11,12)13)16-17(6)9/h3-5H,1-2H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQODVYXASWWEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC2=CC(=NN12)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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